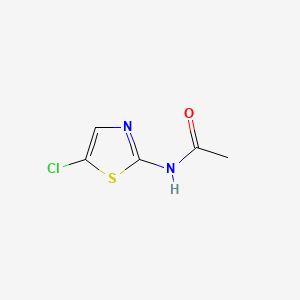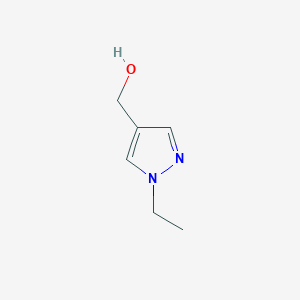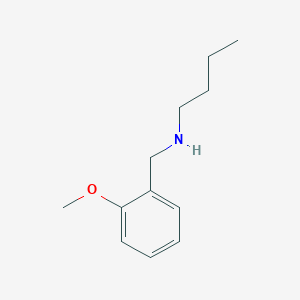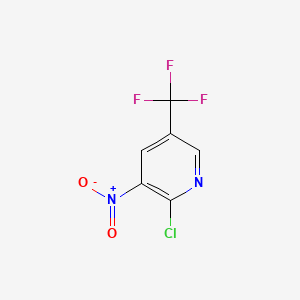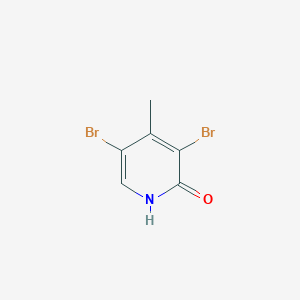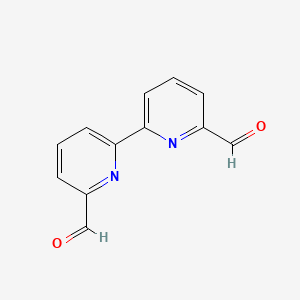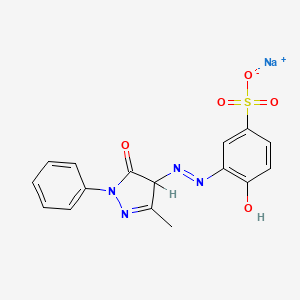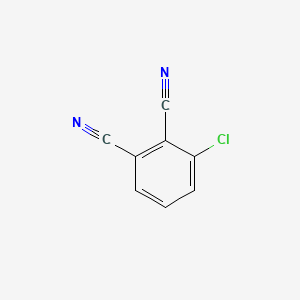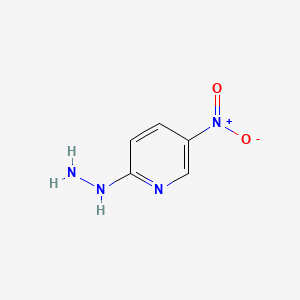
2-Hydrazinyl-5-nitropyridine
Overview
Description
2-Hydrazinyl-5-nitropyridine is an organic compound with the molecular formula C5H6N4O2 It is characterized by a pyridine ring substituted with a hydrazine group at the second position and a nitro group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydrazinyl-5-nitropyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-nitropyridine with hydrazine hydrate. The reaction is typically carried out in a solvent such as methanol or ethanol at ambient temperature or slightly elevated temperatures. The process involves the nucleophilic substitution of the chlorine atom by the hydrazine group, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The reaction mixture is often cooled to control the exothermic nature of the reaction, and the product is isolated through filtration and purification steps such as recrystallization .
Types of Reactions:
Nucleophilic Substitution: The hydrazine group in this compound can act as a nucleophile, participating in substitution reactions with electrophilic centers in other molecules.
Oxidation-Reduction: The nitro group can undergo redox reactions, potentially acting as an oxidizing agent.
Condensation Reactions: The hydrazine group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves solvents like methanol or ethanol and may require mild heating.
Oxidation-Reduction: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Condensation Reactions: Often carried out in the presence of an acid catalyst under reflux conditions.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation-Reduction: Amino derivatives or other reduced forms of the nitro group.
Condensation Reactions: Hydrazones and related compounds.
Scientific Research Applications
2-Hydrazinyl-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-nitropyridine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group may also participate in redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in cells .
Comparison with Similar Compounds
- 2-Hydrazinyl-3-nitropyridine
- 2-Hydrazinyl-4-nitropyridine
- 2-Hydrazinyl-6-nitropyridine
Comparison: 2-Hydrazinyl-5-nitropyridine is unique due to the specific positioning of the nitro group at the fifth position on the pyridine ring. This positioning influences its electronic properties and reactivity compared to its isomers. For example, 2-Hydrazinyl-3-nitropyridine may exhibit different reactivity patterns due to the different electronic environment around the nitro group .
Properties
IUPAC Name |
(5-nitropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-8-5-2-1-4(3-7-5)9(10)11/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWAPSXNXHYQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398651 | |
| Record name | 2-hydrazino-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-98-2 | |
| Record name | 6343-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydrazino-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The paper mentions the synthesis of 2-hydrazinyl-5-nitropyridine. What is the significance of this compound, and what potential applications does it have?
A1: this compound is a substituted hydrazinylpyridine. These compounds are valuable building blocks in organic synthesis due to the presence of the reactive hydrazine moiety. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



